N-(Quinuclidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a quinuclidine moiety, a bicyclic structure known for its presence in various pharmacologically active compounds. The structure of N-(Quinuclidin-3-yl)benzamide allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.
N-(Quinuclidin-3-yl)benzamide can be synthesized from quinuclidine and benzoyl chloride through condensation reactions. It is classified as a tertiary amide due to the presence of the amide functional group attached to the nitrogen atom of the quinuclidine structure. This compound is often studied for its potential pharmacological properties, particularly in relation to its interactions with neurotransmitter receptors.
The synthesis of N-(Quinuclidin-3-yl)benzamide typically involves:
In industrial settings, larger-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield while maintaining product purity. These methods are optimized for scalability compared to laboratory techniques.
N-(Quinuclidin-3-yl)benzamide has a molecular formula of CHNO. The structure consists of:
The molecular weight is approximately 233.30 g/mol. The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target receptors.
N-(Quinuclidin-3-yl)benzamide can participate in various chemical reactions:
The reactions typically require specific conditions:
The mechanism of action for N-(Quinuclidin-3-yl)benzamide involves its interaction with specific biological targets such as neurotransmitter receptors. Upon binding, it may modulate receptor activity, influencing various physiological responses. For instance, it has been investigated for its effects on serotonin receptors (5-HT3 and 5-HT4), which are implicated in mood regulation and gastrointestinal function.
Relevant data on these properties can be critical for applications in drug formulation and material science.
N-(Quinuclidin-3-yl)benzamide has several scientific uses:
This compound's unique structure and properties make it valuable in both academic research and industrial applications, particularly within the fields of pharmacology and organic synthesis.
N-(Quinuclidin-3-yl)benzamide derivatives function as orthosteric agonists at homomeric α7 nAChRs. The ligand-receptor interaction occurs at the canonical acetylcholine binding site, located at the interface between adjacent α7 subunits. The protonated quinuclidine nitrogen forms a critical cation-π interaction with conserved tryptophan residues (TrpB), while the benzamide carbonyl engages in hydrogen bonding with backbone atoms in loop C of the extracellular domain [6] [8]. This binding triggers rapid conformational changes that open the ion channel pore.
Functional electrophysiological analyses reveal these compounds exhibit partial agonism (40-60% maximal efficacy relative to acetylcholine) and moderate potency (EC₅₀ = 1.8-15 μM) [8] [10]. The transient activation is followed by rapid desensitization (τ = 100-500 ms), a characteristic feature of α7 nAChR pharmacology. Co-application with positive allosteric modulators (PAMs) like PNU-120596 dramatically potentiates responses through stabilization of open-channel states [10]. Molecular dynamics simulations demonstrate that the 4-chloro substituent on the benzamide ring enhances binding pocket complementarity through hydrophobic contacts with Leu119 and Tyr93 [6].
Table 1: Functional Parameters of N-(Quinuclidin-3-yl)benzamide Derivatives at α7 nAChR
Compound | EC₅₀ (μM) | Iₘₐₓ (% ACh) | Desensitization τ (ms) | Reference |
---|---|---|---|---|
(R)-PNU-282987 (4-Cl) | 14.9 | 58% | 320 | [8] |
Br-IQ17B | 1.8 ± 0.2 | 42% | 190 | [10] |
QMO-28 (3S isomer) | 6.3 | 67% | 410 | [3] |
The selectivity profile of N-(quinuclidin-3-yl)benzamide derivatives reveals >100-fold preferential binding for α7 over heteromeric α4β2 nAChRs. Radioligand displacement assays demonstrate high affinity for α7 (Kᵢ = 14.9 ± 3.2 nM for [³H]MLA competition) versus minimal α4β2 interaction (Kᵢ > 10 μM for [³H]epibatidine competition) [7] [10]. This selectivity stems from structural divergence in the orthosteric binding pockets: the α7 interface accommodates bulkier substituents on the benzamide ring, while the α4β2 pocket imposes steric restrictions [7].
Functional selectivity screening in Xenopus oocytes confirms subtype discrimination:
Notably, the stereochemical configuration critically modulates selectivity. The 3R-quinuclidine enantiomer of PNU-282987 exhibits 286-fold higher α7 affinity versus its S-counterpart [8]. This enantioselectivity correlates with differential interactions with Tyr195 in the α7 complementary subunit interface, as confirmed through mutagenesis studies.
The α7 nAChR exhibits exceptional calcium permeability (P꜀ₐ/P꜀ₛ ≈ 10-20:1), significantly exceeding that of α4β2 (P꜀ₐ/P꜀ₛ ≈ 0.5-2:1) [2]. N-(Quinuclidin-3-yl)benzamide activation triggers substantial Ca²⁺ influx that initiates multiple signaling cascades:
In brain slice electrophysiology, these compounds enhance GABAergic synaptic transmission in CA1 pyramidal neurons through α7-dependent mechanisms. This manifests as increased spontaneous inhibitory postsynaptic current (sIPSC) frequency (147 ± 12% of baseline at 10 μM) without amplitude changes, indicating presynaptic receptor localization [10]. The calcium dynamics exhibit spatiotemporal compartmentalization, with microdomain signaling enabling selective activation of calcium-dependent enzymes like calmodulin kinase II.
Table 2: Calcium Signaling Properties of α7 nAChR Activation
Parameter | N-(Quinuclidin-3-yl)benzamide | Acetylcholine | Measurement Method |
---|---|---|---|
P꜀ₐ/Pₙₐ permeability ratio | 15.2 ± 2.1 | 18.7 ± 3.4 | Reversal potential shift |
Intracellular [Ca²⁺] rise | 220 ± 25 nM | 380 ± 45 nM | Fura-2 fluorescence (ΔF/F₀) |
ERK1/2 phosphorylation | 3.1-fold increase | 4.2-fold increase | Western blot quantification |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2